反式-4-丙基吡咯烷-2-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

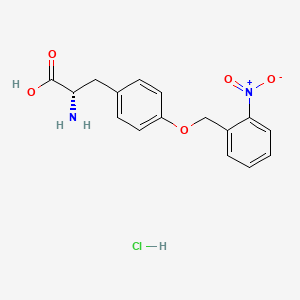

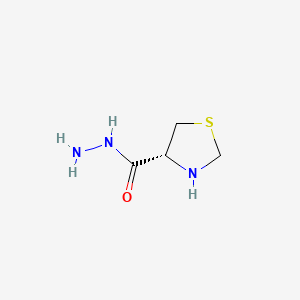

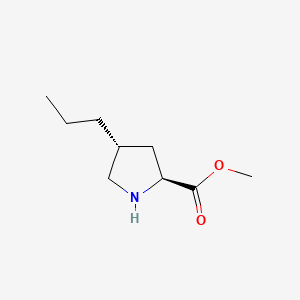

“trans-Methyl 4-propylpyrrolidine-2-carboxylate” is a chemical compound with the molecular formula C9H17NO2 . It is not intended for human or veterinary use and is used for research purposes.

Synthesis Analysis

The synthesis of pyrrolidine compounds, such as “trans-Methyl 4-propylpyrrolidine-2-carboxylate”, involves various strategies. These include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis

The pyrrolidine ring in “trans-Methyl 4-propylpyrrolidine-2-carboxylate” is a five-membered nitrogen heterocycle. This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

Pyrrolidine compounds are involved in various chemical reactions. For instance, the C-4 alkylation of proline with a methyl or tert-butyl group is used to lock the opposite conformation . Methyltransferases, enzymes that use S-adenosylmethionine (SAM) as an electrophilic methyl donor, play a crucial role in methylation reactions .Physical And Chemical Properties Analysis

The molecular weight of “trans-Methyl 4-propylpyrrolidine-2-carboxylate” is 171.24. More detailed physical and chemical properties are not available in the retrieved sources.科学研究应用

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate. It’s particularly useful in the synthesis of cinnamamides, which have shown potential in anti-inflammatory and analgesic activities. The compound’s ability to engage in reactions under mild conditions makes it valuable for constructing complex molecules .

Medicinal Chemistry

trans-Methyl 4-propylpyrrolidine-2-carboxylate: is a key ingredient in medicinal chemistry, where it’s used to design and synthesize new compounds with therapeutic potential. Its applications include the creation of molecules with neuroprotective, anti-microbial, anti-tyrosinase, and anti-inflammatory properties .

Enzymatic Catalysis

This compound has been studied in enzymatic catalysis processes. For example, it’s used in continuous-flow microreactors catalyzed by enzymes like Lipozyme® TL IM. This method offers advantages such as short residence time, easy control of the reaction process, and the possibility of catalyst recycling .

Bioreactor Applications

The compound’s stability and reactivity under controlled conditions make it suitable for use in bioreactors. It can be used to study the optimization and control of bioreactor systems, particularly in the synthesis of bioactive compounds .

未来方向

The future directions for “trans-Methyl 4-propylpyrrolidine-2-carboxylate” and similar compounds involve their potential use in the design of new pyrrolidine compounds with different biological profiles . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyrrolidine scaffold is highly needed in medicinal and agricultural chemistry .

属性

IUPAC Name |

methyl (2S,4R)-4-propylpyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-3-4-7-5-8(10-6-7)9(11)12-2/h7-8,10H,3-6H2,1-2H3/t7-,8+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKKBKTVPICMNOV-SFYZADRCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(NC1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1C[C@H](NC1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-Methyl 4-propylpyrrolidine-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] N-propan-2-ylcarbamate](/img/structure/B587710.png)